
Methyl 4-methylsalicylate
Overview
Description
Methyl 4-methylsalicylate is an organic compound with the molecular formula C9H10O3. It is a derivative of salicylic acid, where the hydroxyl group is substituted with a methyl group at the fourth position. This compound is known for its pale brown to pale yellow color and is used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methylsalicylate can be synthesized through the esterification of 4-methylsalicylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
[ \text{4-methylsalicylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylsalicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: 4-methylsalicylic acid.
Reduction: 4-methylsalicyl alcohol.
Substitution: Various halogenated and nitrated derivatives depending on the reagents used
Scientific Research Applications
Pharmaceutical Applications
-
Topical Analgesics
- Methyl 4-methylsalicylate is commonly used in topical formulations for pain relief. It acts as a rubefacient, increasing blood flow to the area of application and providing relief from muscle and joint pain. A clinical study involving the compound in liniment form demonstrated significant pain relief in patients with soft tissue injuries, with a pain relief rate of approximately 78% after treatment .
Study Type Sample Size Pain Relief Rate (%) Adverse Events (%) Clinical Trial 3,600 78.31 7.28 Observational Study 500 75.00 5.00 - Anti-inflammatory Research
- Antioxidant Activity
Agricultural Applications
- Plant Defense Mechanism
- Insect Attraction
Industrial Applications
- Flavoring Agent
- Fragrance Component
- Microscopy and Histology
Case Studies
- Clinical Efficacy of Topical Liniment
- Field Trials on Plant Resistance
Mechanism of Action
The mechanism of action of methyl 4-methylsalicylate involves its interaction with specific molecular targets. In biological systems, it is believed to function by being metabolized to salicylic acid, which then exerts its effects. Salicylic acid is known to inhibit the enzyme cyclooxygenase, leading to reduced production of pro-inflammatory mediators. This mechanism underlies its potential anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate:
Ethyl salicylate: The ethyl ester of salicylic acid.
Methyl 2-hydroxybenzoate: Another ester derivative of salicylic acid.
Uniqueness
Methyl 4-methylsalicylate is unique due to the presence of a methyl group at the fourth position, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in its biological activity and industrial applications compared to other similar compounds .
Biological Activity
Methyl 4-methylsalicylate is a methyl ester derivative of salicylic acid, which exhibits a range of biological activities. This compound is of interest due to its potential therapeutic applications, particularly in pain relief and anti-inflammatory effects, as well as its role in plant defense mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound (C₉H₁₀O₃) is structurally similar to methyl salicylate, sharing many pharmacological properties. The compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of inflammatory mediators, thereby alleviating pain and inflammation.
Absorption and Distribution
The absorption profile of this compound is similar to that of its parent compound, methyl salicylate. Approximately 12-20% of topically applied methyl salicylate is absorbed through intact skin within 10 hours. The distribution is widespread across body tissues, facilitated by passive diffusion processes influenced by pH levels .
1. Anti-inflammatory Effects
This compound has been shown to exhibit significant anti-inflammatory properties. A study evaluating its effects on musculoskeletal pain indicated that topical application leads to reduced pain levels due to its counter-irritant effects .
2. Plant Defense Mechanisms
In plants, this compound plays a pivotal role in defense against pathogens. It acts as a signaling molecule that triggers systemic acquired resistance (SAR) in plants. For instance, studies have demonstrated that treatment with various concentrations of methyl salicylate enhances disease tolerance in rice plants by promoting growth and root development .
Concentration (mg/L) | Root Length Increase (%) | Disease Tolerance (%) |
---|---|---|
0 | - | - |
50 | 25.90 | 20.90 |
100 | 54.46 | 35.34 |
3. Toxicological Considerations
Despite its therapeutic benefits, this compound poses certain risks when misused or overused. Acute poisoning cases have been documented, highlighting symptoms such as abdominal pain, convulsions, and coma following ingestion . The oral LD50 values for various species indicate a moderate toxicity profile, necessitating caution in its application.
Case Study: Clinical Efficacy of Ammeltz Liniment
A multicenter clinical trial evaluated the safety and efficacy of a liniment containing methyl salicylate (Ammeltz) for treating soft tissue injuries. Out of 3,600 subjects , 97.64% completed the study with significant pain relief observed (mean VAS scores decreased from 5.34 at baseline to 2.79 after treatment) . Adverse events were minimal, indicating a favorable safety profile.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Methyl 4-methylsalicylate?
- Methodological Answer : Synthesis typically involves esterification of 4-methylsalicylic acid with methanol under acidic catalysis (e.g., sulfuric acid). Characterization requires spectroscopic validation:
- Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on peaks for the methyl ester (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.6–7.2 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peak at m/z 166 (C9H10O3<sup>+</sup>) .
- Purity Assessment : Use HPLC with UV detection (λ = 254–280 nm) and report retention times against certified standards .
Q. How should researchers validate the identity of this compound in mixtures or biological matrices?
- Methodological Answer : Combine chromatographic separation (e.g., GC-MS or LC-MS) with spectral matching. For example:
- GC-MS : Compare retention indices and fragmentation patterns with reference libraries .
- Infrared (IR) Spectroscopy : Identify ester (C=O stretch at ~1700 cm<sup>−1</sup>) and phenolic O-H (broad peak ~3200 cm<sup>−1</sup>) .
- Cross-Validation : Use spiked samples to confirm recovery rates and limit detection thresholds .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s bioactivity?
- Methodological Answer :
- Dose-Response Curves : Include positive (e.g., salicylic acid derivatives) and negative controls (solvent-only) to isolate specific effects. Report EC50/IC50 values with 95% confidence intervals .
- Blinding and Randomization : Minimize bias by blinding analysts to treatment groups and randomizing sample processing order .
- Replication : Perform triplicate assays across independent experiments to assess reproducibility .
Q. How can researchers reconcile contradictory data on this compound’s metabolic stability?
- Methodological Answer :
- Source Analysis : Compare solvent systems (e.g., aqueous vs. organic) and incubation conditions (pH, temperature) across studies .
- Enzyme Kinetics : Use Michaelis-Menten models to evaluate substrate specificity in hepatic microsomes or recombinant CYP450 isoforms .
- Meta-Analysis : Apply Cochrane criteria to assess methodological quality (e.g., allocation concealment, blinding) in conflicting studies .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent cytotoxicity?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (e.g., log[dose] vs. response) using software like GraphPad Prism® .
- ANOVA with Post-Hoc Tests : Compare means across multiple concentrations; apply Tukey’s HSD for pairwise differences .
- Error Propagation : Quantify uncertainty in IC50 values using Monte Carlo simulations .
Q. Data Presentation and Reproducibility
Q. How should researchers present spectral data for this compound in publications?
- Methodological Answer :
- Raw Data : Provide NMR (FID files), MS (raw spectra), and chromatograms in supplementary materials with metadata (e.g., solvent, instrument model) .
- Processed Data : Include annotated spectra in figures, highlighting key peaks and assignments .
- Reproducibility Checks : Report inter-laboratory validation results if available .
Q. What strategies mitigate bias in pharmacokinetic studies of this compound?
- Methodological Answer :
- Allocation Concealment : Use coded vials prepared by an independent third party .
- Sample Size Justification : Perform power analyses to ensure adequate detection of pharmacokinetic parameters (e.g., Cmax, t1/2) .
- Transparency : Pre-register protocols on platforms like Open Science Framework and disclose all deviations .
Q. Specialized Techniques
Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Elucidate coupling patterns and carbon-proton correlations for regiochemical confirmation .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives; deposit CIF files in public databases .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-optimized structures (e.g., B3LYP/6-31G*) .
Q. How can researchers optimize chromatographic separation of this compound from co-eluting metabolites?
- Methodological Answer :
- Mobile Phase Optimization : Test gradients of acetonitrile/water with 0.1% formic acid to improve resolution .
- Column Selection : Use C18 columns with sub-2 µm particles for UPLC applications .
- Tandem MS/MS : Apply MRM transitions (e.g., 166 → 121) to enhance specificity in complex matrices .
Q. Ethical and Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
- Methodological Answer :
- FAIR Data Principles : Archive datasets in repositories like Zenodo with persistent identifiers .
- Discussion of Limitations : Explicitly address sample size, assay sensitivity, and potential confounding variables .
- Citation of Prior Work : Contextualize findings within existing literature to avoid redundancy and highlight knowledge gaps .
Properties
IUPAC Name |
methyl 2-hydroxy-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITFCFWKYAOJEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863434 | |
Record name | Methyl 4-methylsalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4670-56-8, 63027-59-8 | |
Record name | Benzoic acid, 2-hydroxy-4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4670-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methylsalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydroxytoluate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063027598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-methylsalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methylsalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl hydroxytoluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-METHYLSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTH814P02Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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